molecular formula C40H78N14O8 B12294744 Nls (pkkkrkv)

Nls (pkkkrkv)

Cat. No.: B12294744
M. Wt: 883.1 g/mol
InChI Key: HUQAPORYWLIQAO-YYGRSCHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of NLS peptides can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptides is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. it can be modified through chemical conjugation to other molecules, such as fluorescent dyes or other peptides, to study its function and localization within cells .

Common Reagents and Conditions

    Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

    Bases: DIPEA, NMM (N-Methylmorpholine)

    Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) for amino acids

    Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

Major Products

The major product of the synthesis is the NLS peptide itself, which can be further conjugated to other molecules for various applications .

Mechanism of Action

The NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) exerts its effects by binding to importin α, a member of the importin superfamily. This binding facilitates the recognition and transport of NLS-containing proteins through the nuclear pore complex into the nucleus. The process is highly regulated and involves interactions with nucleoporins and other nuclear transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) is unique due to its origin from the SV40 large T antigen and its specific sequence, which is highly efficient in mediating nuclear import. Its simplicity and effectiveness make it a valuable tool in various research applications .

Properties

Molecular Formula

C40H78N14O8

Molecular Weight

883.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

HUQAPORYWLIQAO-YYGRSCHNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1

Origin of Product

United States

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